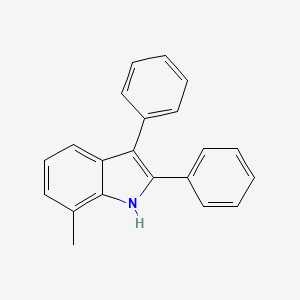

7-methyl-2,3-diphenyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methyl-2,3-diphenyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N/c1-15-9-8-14-18-19(16-10-4-2-5-11-16)21(22-20(15)18)17-12-6-3-7-13-17/h2-14,22H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDILSYQCLAJHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543040 | |

| Record name | 7-Methyl-2,3-diphenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54879-93-5 | |

| Record name | 7-Methyl-2,3-diphenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Indole Derivatives in Organic and Materials Science Research

Indole (B1671886) and its derivatives are of immense importance in both organic and materials science research, serving as fundamental building blocks for a wide range of functional molecules.

In the realm of organic and medicinal chemistry , the indole scaffold is a "privileged structure," meaning it is a common feature in many biologically active compounds and approved drugs. researchgate.netnih.govmdpi.com This is attributed to the ability of the indole nucleus to interact with various biological targets. researchgate.net Consequently, indole derivatives have been extensively explored for their potential as:

Anticancer agents tandfonline.comopenmedicinalchemistryjournal.com

Antiviral and anti-HIV agents researchgate.netopenmedicinalchemistryjournal.com

Anti-inflammatory drugs openmedicinalchemistryjournal.com

Antimicrobial and antitubercular compounds researchgate.netopenmedicinalchemistryjournal.com

Antioxidants researchgate.netopenmedicinalchemistryjournal.com

Antidiabetic medications researchgate.net

Beyond pharmaceuticals, indole derivatives play a crucial role in materials science . Their unique photophysical and electronic properties make them suitable for applications in:

Organic Light-Emitting Diodes (OLEDs) acs.org

Dye-sensitized solar cells acs.org

Polymer chemistry acs.org

The versatility of the indole ring system allows for the synthesis of complex architectures with tailored properties, driving continuous innovation in both fields.

Overview of Substituted Indole Structural Classes and Synthetic Challenges

The functionalization of the indole (B1671886) core at its various positions gives rise to a diverse array of substituted indole structural classes. Common classes include N-substituted, 2-substituted, 3-substituted, and polysubstituted indoles. The specific placement of substituents significantly influences the molecule's chemical reactivity and biological activity. nih.gov

Despite the widespread importance of indole derivatives, their synthesis can present significant challenges. Key difficulties include:

Regioselectivity: Controlling the position of substitution on the indole ring can be difficult due to the multiple reactive sites. acs.org

Harsh Reaction Conditions: Many classical indole syntheses require harsh conditions, such as high temperatures and strong acids or bases, which may not be compatible with sensitive functional groups.

Limited Availability of Starting Materials: The synthesis of complex or polysubstituted indoles can be hampered by the limited commercial availability of appropriately substituted precursors. acs.org

Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions and C-H functionalization, are continuously being developed to address these challenges and provide more efficient and versatile routes to substituted indoles. acs.orgacs.org

Specific Research Context of 7 Methyl 2,3 Diphenyl 1h Indole and Analogues

Structural Classification and Research Relevance of Poly-Substituted Indoles

Poly-substituted indoles are characterized by the presence of multiple substituents on the indole (B1671886) core. This high degree of substitution allows for fine-tuning of the molecule's steric and electronic properties, making them valuable targets in drug discovery and materials science. nih.gov For instance, the introduction of different substituents can modulate a compound's binding affinity to a specific biological target or alter its light-emitting properties.

The research relevance of poly-substituted indoles like this compound lies in their potential as scaffolds for the development of novel functional molecules. The presence of the two phenyl groups at the 2 and 3-positions can influence the molecule's conformational flexibility and its ability to participate in π-stacking interactions, which are important in both biological recognition and the organization of organic materials. The methyl group at the 7-position can also impact the molecule's properties, for example, by influencing its metabolic stability or solubility.

The synthesis and study of such poly-substituted indoles contribute to a deeper understanding of structure-activity relationships and provide a platform for the design of new compounds with desired functions. nih.gov

Transition Metal-Catalyzed Indole Ring Formation

Transition metal catalysis has become an indispensable tool in organic synthesis, offering efficient and selective pathways for the construction of complex heterocyclic systems like indoles. researchgate.netnih.gov Palladium and rhodium catalysts, in particular, have been extensively developed for various cross-coupling and cyclization reactions that enable the synthesis of highly functionalized indoles. researchgate.net

Palladium-catalyzed reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, making them highly suitable for indole synthesis. researchgate.netacs.org These strategies often involve the cyclization of appropriately substituted anilines or the direct functionalization of the indole core.

The Heck and Suzuki cross-coupling reactions are fundamental transformations in palladium catalysis, enabling the formation of C-C bonds. These reactions have been adapted for the synthesis of substituted indoles through various intramolecular and intermolecular strategies.

The Suzuki-Miyaura coupling, which couples organoboron compounds with organic halides, has been employed in sequences to build the indole ring. For instance, a strategy has been developed involving the chemoselective cross-coupling of imide-derived enol phosphates with boron nucleophiles. acs.org The resulting N-(o-halophenyl)enecarbamates serve as precursors for a subsequent intramolecular Heck cyclization to furnish 2-substituted indoles. acs.org This sequence highlights the synergy between Suzuki coupling to build a key intermediate and a subsequent Heck reaction to forge the heterocyclic ring. acs.org

The Heck reaction, which couples alkenes with aryl halides, can be used to construct the indole nucleus or to functionalize it. nih.gov Dearomative Heck reactions of indoles with organohalides can produce chiral indolines, which are precursors to various indole alkaloids. acs.org Furthermore, conditions for the Heck cross-coupling of bromo- and iodo-indoles with alkenes have been developed, demonstrating a direct method for functionalization that could be applied to precursors of diphenylindoles. nih.gov

Table 1: Examples of Palladium-Catalyzed Heck and Suzuki Coupling in Indole Synthesis

| Reaction Type | Precursors | Catalyst System | Product Type | Ref |

|---|---|---|---|---|

| Suzuki Coupling / Heck Cyclization | Imide-derived enol phosphates, Boron nucleophiles | Pd(dba)₂ / P(o-tol)₃ | 2-Substituted Indoles | acs.org |

| Intramolecular Larock Annulation | Internal alkyne tethered ortho-iodoanilines | Pd(OAc)₂ / PPh₃ | 3,4-Fused Tricyclic Indoles | mdpi.com |

| Heck Cross-Coupling | 5-Iodo-indole, Acrylic acid | Na₂PdCl₄ / TXPTS | 5-Substituted Indole | nih.gov |

| Dearomative Heck/Suzuki Domino Reaction | Naphthalenes, Organoboron reagents | Palladium / Spiro-phosphoramidite ligand | 1,4-Diarylated products | acs.org |

Decarboxylative coupling has emerged as a powerful strategy, using readily available carboxylic acids as substrates and avoiding the need for pre-functionalized organometallic reagents. Palladium-catalyzed decarboxylative reactions of indole carboxylic acids can lead to the formation of new C-C bonds. For example, the reaction of indole-2-carboxylic acids with nitriles in the presence of a palladium catalyst and a silver carbonate oxidant proceeds via a decarboxylative dual C-H activation, leading to complex indolocarbolines. rsc.org

A notable application is the palladium-catalyzed oxidative vinylation of indole-3-carboxylic acids with alkenes. acs.org This reaction proceeds through a C-H functionalization at the C2 position, followed by decarboxylation, to selectively yield 2-vinylated indoles. acs.org This method provides a regioselective route to C2-functionalized indoles, which are key intermediates for more complex structures. Similarly, 1-methylindole-2-carboxylic acid can undergo C3-vinylation followed by decarboxylation to give the corresponding 3-vinylindole. acs.org These decarboxylative strategies offer direct access to functionalized indoles from stable carboxylic acid precursors. acs.orgresearchgate.net

Table 2: Palladium-Catalyzed Decarboxylative Coupling of Indole Carboxylic Acids

| Indole Substrate | Coupling Partner | Catalyst / Oxidant | Product Type | Ref |

|---|---|---|---|---|

| Indole-2-carboxylic acid | Nitriles | Palladium / Ag₂CO₃ | Indolocarbolines | rsc.org |

| Indole-3-carboxylic acid | Alkenes | Pd(OAc)₂ / Li₂CO₃ / Benzoquinone | 2-Vinylated Indoles | acs.org |

| 1-Methylindole-2-carboxylic acid | Alkenes | Pd(OAc)₂ / Li₂CO₃ / Benzoquinone | 3-Vinylated Indoles | acs.org |

Domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. mdpi.comnih.gov Palladium catalysis is particularly well-suited for initiating such cascades. For the synthesis of complex indoles, these sequences can rapidly build the core structure and introduce multiple substituents.

One such strategy involves a palladium-catalyzed domino Heck/cross-coupling cyclization reaction to produce furan-containing indolines. acs.org Another powerful example is the Catellani reaction, which uses palladium/norbornene catalysis for the bifunctionalization of aryl halides. mdpi.com This has been applied to the synthesis of fused tricyclic indoles. mdpi.com Furthermore, dearomative difunctionalization reactions of indoles have been developed through Heck/Sonogashira, Heck/vinylation, and Heck/borylation domino sequences, allowing for the construction of two vicinal stereocenters with high selectivity. acs.org These cascade processes provide a powerful means to assemble complex indole-based molecules from simple starting materials in a single step. mdpi.comrsc.org

The synthesis of 7-substituted indoles, a key feature of the target compound this compound, presents a significant challenge due to the generally lower reactivity of the C7 position compared to other sites on the indole ring. Rhodium catalysis has provided a breakthrough in achieving high regioselectivity for C7 functionalization. acs.orgthieme-connect.com

An efficient one-pot method has been developed for the preparation of 7-substituted indoles via a rhodium(III)-catalyzed process. acs.orgnih.govacs.org This approach offers excellent regioselective control and is compatible with a variety of substituted indole derivatives, providing the C7-functionalized products in high yields. thieme-connect.com The directing group on the indole nitrogen plays a crucial role; bulky groups like pivaloyl favor C7 activation exclusively, while less bulky groups can lead to a decrease in regioselectivity. thieme-connect.com

The rhodium-catalyzed synthesis of 7-substituted indoles proceeds via an oxidative cross-coupling mechanism. acs.orgacs.org The process typically involves the olefination of an indoline (B122111) derivative, followed by a one-pot oxidation to generate the final aromatic indole product. nih.gov

A plausible mechanism begins with the generation of an active cationic Rh(III) species. acs.org This species coordinates to a directing group on the indoline nitrogen, facilitating a C(sp²)–H bond activation at the C7 position to form a five-membered rhodacycle intermediate. acs.org An olefin then inserts into the carbon-rhodium bond, creating a seven-membered rhodacycle. acs.org Subsequent β-hydride elimination releases the 7-alkenylated indoline product and a rhodium(I) complex. acs.org The Rh(I) is then re-oxidized to Rh(III) by an oxidant like Cu(OAc)₂, continuing the catalytic cycle. acs.org A final oxidation step, often using MnO₂, aromatizes the indoline to the desired 7-substituted indole. acs.org This methodology provides a broad substrate scope with good to excellent yields. acs.orgacs.org

Table 3: Rhodium(III)-Catalyzed Regioselective Synthesis of 7-Substituted Indoles

| Reaction | Catalyst / Reagents | Key Steps | Product | Ref |

|---|---|---|---|---|

| Olefination / Oxidation | [Rh(III)Cp*Cl₂]₂, AgSbF₆, Cu(OAc)₂, MnO₂ | Regioselective C7 olefination of indoline, followed by one-pot oxidation | 7-Substituted Indoles | acs.orgnih.govacs.org |

| C7-Functionalization | [RhCp*Cl₂]₂, AgNTf₂, Cu(OAc)₂·H₂O | C7 C-H activation via a six-membered rhodium metallacycle | 7-Alkenyl Indoles | thieme-connect.com |

Rhodium-Catalyzed Regioselective Synthesis of 7-Substituted Indoles

Triazene-Directed C-H Activation and N-N Cleavage

A powerful strategy for the synthesis of unprotected indoles involves the use of a triazene (B1217601) directing group to facilitate a rhodium-catalyzed C-H annulation with alkynes. pkusz.edu.cn This method is notable for its broad substrate scope and excellent regioselectivity, even with unsymmetrically substituted alkynes. pkusz.edu.cn The reaction is proposed to proceed through a mechanism involving a 1,2-rhodium shift and ring-contraction-triggered N-N bond cleavage. researchgate.net

In this process, the triazene group, which is attached to an aryl precursor, directs the rhodium catalyst to a specific C-H bond. Annulation with an alkyne, such as diphenylacetylene (B1204595), followed by cleavage of the N-N bond within the triazene, leads to the formation of the indole ring. pkusz.edu.cnresearchgate.net Isotope-labeling experiments have confirmed that the nitrogen atom of the resulting indole originates from the triazene nitrogen directly bonded to the aromatic ring. pkusz.edu.cn A key advantage of this methodology is that the directing group is cleaved in the process, yielding the unprotected indole directly without the need for a separate deprotection step. pkusz.edu.cn

Copper, Ruthenium, Rhodium, and Gold Catalysis in Indole Synthesis

Various transition metals have been employed to catalyze the synthesis of indole derivatives through diverse mechanistic pathways.

Copper Catalysis: Copper(II)-catalyzed reactions have been developed for the synthesis of triazine derivatives through the C(sp³)–H activation of N,N-dimethylethanolamine with amidines, a process involving multiple C-N bond formations. rsc.org While not a direct indole synthesis, this highlights copper's utility in constructing nitrogen-containing heterocycles.

Ruthenium Catalysis: Ruthenium catalysts are highly effective for the C-H activation and annulation of anilines with alkynes to form indoles. mdpi.comresearchgate.net Ruthenium(II) complexes, in particular, have been used for the [3+2] annulation of N-nitrosoanilines with alkynes, demonstrating excellent sterically controlled regioselectivity. researchgate.net Furthermore, ruthenium porphyrin complexes can catalyze indole synthesis from aryl azides and alkynes. mdpi.comresearchgate.net An electrochemical approach using a ruthenium catalyst in an undivided cell offers a sustainable method for the dehydrogenative annulation of anilines and alkynes. mdpi.com

Rhodium Catalysis: Rhodium(III) catalysts have been utilized in a base-controlled system for the regioselective C-H alkylation and annulation of 2-arylindoles with α-chloro ketones. acs.org Depending on the base used, either 3-substituted indoles or benzo[a]carbazoles can be selectively obtained. acs.org This demonstrates the versatility of rhodium catalysis in controlling reaction outcomes.

Gold Catalysis: Gold catalysts are known for their ability to activate alkynes towards nucleophilic attack. nih.gov A one-pot synthesis of 3-silylethynyl indoles has been developed that combines the gold(III)-catalyzed cyclization of o-alkynylanilines with a gold(I)-catalyzed C3-selective direct alkynylation. nih.gov This method is tolerant of various functional groups and can be performed under mild conditions without the need for an inert atmosphere. nih.gov

Iron-Catalyzed Intramolecular Amination Reactions

Iron, being an earth-abundant and biocompatible metal, presents an attractive alternative to noble metal catalysts. Iron-catalyzed intramolecular C-H amination reactions have emerged as a practical route to indole derivatives. acs.orgrsc.org Commercially available iron(II) triflate can effectively catalyze the intramolecular C-H amination to synthesize indoles. acs.orgorganic-chemistry.org

Another approach involves the use of the nucleophilic iron complex Bu4N[Fe(CO)3(NO)], which catalyzes the direct intramolecular C-H amination of (azidoaryl)alkenes to form indoles under mild conditions and with low catalyst loadings. nih.gov This method exhibits broad functional group tolerance. nih.gov Furthermore, iron-catalyzed intramolecular cross-dehydrogenative coupling using air as the oxidant provides a green pathway for C-N bond formation to yield indoles. rsc.org The intramolecular C(sp³)–H amination of alkyl azides catalyzed by iron complexes is a powerful strategy for synthesizing various N-heterocycles, including those with an indole backbone. rsc.org

Asymmetric Catalytic Approaches for Enantiomerically Enriched Indoles

The synthesis of enantiomerically pure indole derivatives is of great importance due to their prevalence in biologically active molecules. researchgate.netnih.gov Asymmetric catalysis offers a direct route to such compounds.

Iridium-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles

The asymmetric hydrogenation of indoles to produce chiral indolines is a highly atom-economical method. chinesechemsoc.org Iridium complexes have proven to be particularly effective catalysts for this transformation. rsc.orgdicp.ac.cn Cationic iridium catalysts bearing chiral N,P ligands can hydrogenate N-protected indoles with excellent enantioselectivity. dicp.ac.cn

A significant advancement is the development of iridium-catalyzed asymmetric hydrogenation of unprotected indoles. chinesechemsoc.orgrsc.org This is often achieved by activating the indole with a Brønsted acid to form an iminium ion in situ, which is then hydrogenated. chinesechemsoc.orgacs.org For example, an Ir/bisphosphine-thiourea ligand catalytic system has been successfully applied to the asymmetric hydrogenation of challenging aryl-substituted unprotected indoles with high reactivity and excellent stereocontrol. chinesechemsoc.org This approach provides an efficient route to a wide variety of chiral indoline derivatives. chinesechemsoc.org

Direct C-H Functionalization Strategies for Regioselective Substitution

Direct C-H functionalization has become a powerful tool for the regioselective modification of the indole core, avoiding the need for pre-functionalized substrates. nih.gov

The regioselectivity of C-H functionalization on the indole ring can be challenging due to the similar reactivity of several C-H bonds. nih.gov However, the use of directing groups has been instrumental in achieving high regioselectivity. acs.orgnih.gov For instance, an aldehyde group at the C3 position can direct the C4-arylation of free (NH) indoles using a palladium catalyst. acs.org Similarly, a ruthenium catalyst has been used with an aldehyde directing group for the highly regioselective functionalization of the C4 position of indole. acs.orgnih.gov The selective functionalization of the C7 position, which is typically difficult to achieve, has been accomplished through a sequence of reduction to the indoline, C7-functionalization, and subsequent oxidation. nih.gov

Ortho-C-H Bond Functionalization

Direct C-H bond functionalization has emerged as a powerful tool for the synthesis and modification of indoles, providing an atom-economical alternative to classical cross-coupling reactions. nih.gov Achieving site-selectivity, particularly on the benzene (B151609) core of the indole, represents a significant challenge due to the presence of multiple reactive C-H bonds. nih.gov Research has demonstrated that installing a directing group on the indole nitrogen can steer functionalization to specific positions. nih.gov For instance, an N-P(O)tBu2 group can direct the arylation to the C7 position using a palladium catalyst, a key step for introducing substituents like the methyl group in this compound. nih.gov

Further diversification of the C7 position can be achieved through various C-H functionalization reactions, including olefination, acylation, and alkylation, often employing palladium or other transition metal catalysts. nih.gov These methods are critical for creating a library of substituted indoles for various applications. nih.gov

Table 1: Site-Selective C-H Functionalization of Indoles

| Position | Directing Group | Catalyst | Reaction Type | Ref. |

|---|---|---|---|---|

| C7 | N-P(O)tBu₂ | Palladium | Arylation | nih.gov |

| C6 | N-P(O)tBu₂ | Copper | Arylation | nih.gov |

| C7 | N-PᵗBu₂ | Iridium | Borylation | msu.edu |

Palladium-Catalyzed C-H Amination

Palladium-catalyzed C-H amination represents a sophisticated method for constructing C-N bonds, which is fundamental to indole synthesis. This approach can proceed via intramolecular or intermolecular pathways. A novel palladium-catalyzed intramolecular C-H amination has been developed for the one-pot synthesis of 11H-benzo acs.orgthieme-connect.comimidazo[1,2-a]indole derivatives. nih.gov This reaction utilizes inactivated N-substituted aryl amines on indoles and demonstrates good to excellent yields across a range of electronic variations on both the indole and the aryl amine ring. nih.gov

Another efficient strategy involves the palladium-catalyzed synthesis of indoles from 2-iodostyrenes and di-t-butyldiaziridinone, which installs two C-N bonds simultaneously. nih.gov The proposed mechanism involves the oxidative insertion of palladium into the aryl iodide bond, followed by vinyl C-H activation to form a palladacycle intermediate, which is then bisaminated to yield the indole product. nih.gov

Novel Cyclization and Annulation Reactions

The construction of the indole's bicyclic core has been reimagined through innovative cyclization and annulation strategies, enabling the synthesis of highly substituted derivatives.

5-endo-dig Annulation Pathways

While Baldwin's rules generally disfavor 5-endo-dig cyclizations, this pathway has been successfully utilized in the synthesis of five-membered heterocycles, including indoles, under specific conditions. nih.gov This type of reaction is crucial for forming the pyrrole (B145914) ring of the indole nucleus. A versatile indole synthesis can be achieved through a 5-endo-dig cyclization of ortho-alkynyl-substituted anilines mediated by potassium or cesium bases. researchgate.net Electrophilic cyclization of 1,4-disubstituted but-3-yn-1-ones using reagents like N-bromosuccinimide (NBS) or iodine monochloride (ICl) can also proceed via a 5-endo-dig pathway to form substituted furans, a related five-membered heterocycle. acs.orgorganic-chemistry.org These studies highlight the potential of controlling reaction conditions to favor specific, and sometimes less conventional, cyclization pathways for heterocyclic synthesis. nih.gov

Multi-Component Reactions for Substituted Indoles

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov This strategy aligns with the principles of green chemistry by reducing waste, saving time, and minimizing purification steps. nih.gov

Several MCRs have been developed for the synthesis of indole-substituted heterocycles. researchgate.net For instance, a copper-catalyzed three-component reaction of 2-methylindole, aromatic aldehydes, and cyclic dienophiles can produce diverse spirotetrahydrocarbazoles. nih.gov Another example is a one-pot, three-component reaction involving aldehydes, malononitrile (B47326) or ethyl cyanoacetate, and indole in the presence of an acidic ionic liquid to yield 3-substituted indoles. rsc.org These methods provide rapid access to structurally diverse indole derivatives. nih.govrsc.org

Table 2: Examples of Multi-Component Reactions for Indole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Ref. |

|---|---|---|---|---|---|

| Indole | Aldehyde | Malononitrile | [BMIM][HSO₄] | 3-Substituted Indole | rsc.org |

| 2-Methylindole | Aromatic Aldehyde | Cyclic Dienophile | Copper Sulfate (B86663) | Spirotetrahydrocarbazole | nih.gov |

Sustainable and Green Chemistry Approaches in Indole Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on reducing environmental impact.

Utilizing Ionic Liquids and Aqueous Media

Ionic liquids (ILs) are gaining significant attention as environmentally friendly solvents and catalysts for organic synthesis. rsc.orgorientjchem.org Their negligible vapor pressure, thermal stability, and recyclability make them attractive alternatives to volatile organic compounds. orientjchem.orgresearchgate.net ILs have been successfully employed in modified Fischer indole syntheses, providing excellent yields without the need for additional solvents. nih.gov For example, 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO4]) has been used as a recyclable, non-halogenated acidic ionic liquid catalyst for the one-pot, three-component synthesis of 3-substituted indoles. rsc.org

Water is the ultimate green solvent, and its use in organic synthesis is highly desirable. The Suzuki-Miyaura coupling, a powerful method for forming C-C bonds, can be performed efficiently in water. rsc.org This has been demonstrated in the synthesis of 5,7-diarylindoles from 5,7-dibromoindole and arylboronic acids, using a low loading of a palladium catalyst in water, without the need for N-protection. rsc.org The development of reactions in aqueous media or with recyclable ionic liquids represents a significant step towards more sustainable methods for synthesizing complex molecules like this compound. orientjchem.orgrsc.org

Table 3: Green Synthesis of Indole Derivatives

| Reaction Type | Solvent/Catalyst | Key Advantages | Product Example | Ref. |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Water | Green solvent, low catalyst loading, no N-protection needed | 5,7-Diphenylindole | rsc.org |

| Bis(indolyl)methane Synthesis | Ionic Liquid (HEMImBr) | Recyclable catalyst/solvent, high yield, short reaction time | Bis(indolyl)methanes | orientjchem.orgresearchgate.net |

Solid Acid Catalysis and Microwave Irradiation

The classic Fischer indole synthesis, a cornerstone of indole chemistry, traditionally relies on strong Brønsted or Lewis acids. brieflands.com However, these methods often suffer from harsh reaction conditions, leading to side reactions and purification challenges. Modern approaches have sought to mitigate these issues through the use of solid acid catalysts and non-conventional heating methods like microwave irradiation.

Solid acid catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recyclability, and often milder reaction conditions. For instance, solid superacids, such as sulfated zirconia, have demonstrated high activity in acid-catalyzed reactions. rsc.org Catalysts prepared from the sulfonation of waste biomass have also been developed as inexpensive and sustainable options for acid-catalyzed processes like biodiesel production, showcasing the versatility of these materials. nih.gov In the context of indole synthesis, a solid acid catalyst like marine sponge/H3PO4 has been used for the indolization of phenylhydrazones under solvent-free conditions. brieflands.com This approach highlights the potential for developing environmentally benign syntheses for indole derivatives.

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. capes.gov.br Its application in indole synthesis can dramatically reduce reaction times and improve yields. mdpi.com For example, a palladium-catalyzed intramolecular oxidative coupling to produce 2-methyl-1H-indole-3-carboxylate derivatives was significantly optimized by using microwave irradiation, affording excellent yields and high regioselectivity in a much shorter time compared to conventional heating. mdpi.com Catalyst-free synthesis of complex molecules like graphdiyne has also been achieved using microwave-induced temperature gradients, demonstrating the unique capabilities of this technology to drive reactions that are challenging under conventional conditions. pku.edu.cn The synergy of solid acid catalysis with microwave heating presents a promising strategy for the rapid and efficient synthesis of substituted indoles, including diphenylindoles.

| Catalyst Type | Reaction | Conditions | Key Advantages | Reference |

| Solid Acid | Fischer Indole Synthesis | Solvent-free, Room Temp | Natural, chiral catalyst, mild conditions | brieflands.com |

| Sulfated Biomass | Esterification | Microwave, 70-110°C | Inexpensive, sustainable, from waste | nih.gov |

| Solid Superacid | Alkane Isomerization | 575–650 °C | High acid strength (H₀ ≤ –16.04) | rsc.org |

| Palladium | Intramolecular Oxidative Coupling | Microwave Irradiation | Rapid, high yield, high regioselectivity | mdpi.com |

Nanoparticle-Mediated and Solvent-Free Reaction Conditions

The quest for greener and more sustainable chemical processes has driven the exploration of nanoparticle catalysis and solvent-free reactions. Magnetic nanoparticles (MNPs) are particularly attractive as catalysts due to their high surface area and the ease with which they can be recovered from the reaction mixture using an external magnet. researchgate.net This simplifies product purification and allows for catalyst recycling, which is both economically and environmentally beneficial. researchgate.net MNP-catalyzed methods have been successfully applied to the synthesis of various indole derivatives, often under mild and environmentally friendly conditions. researchgate.net

Solvent-free reaction conditions represent a significant step towards green chemistry by minimizing volatile organic compound (VOC) emissions. researchgate.net Performing reactions by grinding solids together at room temperature, as demonstrated with a marine sponge/H3PO4 catalyst for Fischer indole synthesis, eliminates the need for hazardous solvents entirely. brieflands.com This mechanochemical approach can lead to clean reactions with high yields and simple work-up procedures. researchgate.net The combination of nanoparticle catalysis with solvent-free or microwave-assisted conditions offers a powerful platform for the efficient and sustainable synthesis of complex heterocyclic molecules. researchgate.netresearchgate.net

| Methodology | Catalyst | Conditions | Key Features | Reference |

| Nanoparticle-Mediated | Magnetic Nanoparticles (MNPs) | Mild, nature-friendly | Recyclable catalyst, clean reaction, high yields | researchgate.net |

| Solvent-Free | Marine Sponge/H3PO4 | Grinding, Room Temp | No hazardous solvents, simple purification | brieflands.com |

| Solvent-Free | Oxalic acid/Dimethylurea | Mechanochemical | Environmentally friendly, versatile | researchgate.net |

Electrochemical and Flow Chemistry Methodologies

Electrosynthesis and flow chemistry are transformative technologies that offer enhanced control, safety, and efficiency for chemical reactions. rsc.org Electrochemical methods utilize electrons as traceless reagents to drive oxidation or reduction processes, avoiding the need for stoichiometric chemical oxidants or reductants and minimizing waste. nih.gov This approach has been applied to the synthesis of various complex molecules, including the electrochemical pinacolization of divanillin to produce a bio-based polymer. fraunhofer.defraunhofer.de

Flow chemistry, where reactants are continuously pumped through a reactor, provides precise control over reaction parameters such as temperature, pressure, and reaction time. rsc.org This leads to improved reproducibility, scalability, and safety, especially for highly exothermic or hazardous reactions. The combination of electrochemistry and flow chemistry is particularly powerful. rsc.orgresearchgate.net Flow electrochemical cells can overcome limitations of batch reactors, such as poor mass transfer and large inter-electrode distances, enabling efficient and scalable electrosynthesis. rsc.org These advanced methodologies have been used to synthesize complex heterocyclic systems and could be adapted for the synthesis of substituted indoles like this compound. nih.govresearchgate.net For example, the development of electrochemical approaches for the synthesis of pyrazolines and pyrazoles demonstrates the potential for these techniques in constructing heterocyclic cores. researchgate.net

Synthetic Strategies for Specific Substitution Patterns of this compound

The synthesis of a specifically substituted indole like this compound requires a strategy that allows for the precise introduction of each substituent onto the indole core.

Introduction of the 7-Methyl Moiety

The introduction of a methyl group at the C7 position of the indole ring is a key synthetic step. One classical approach involves starting with a pre-functionalized benzene ring. For instance, 7-methylindole (B51510) can be prepared from 2,6-dimethylformanilide through a reaction with potassium ethoxide. wikipedia.org Another route involves the reaction of N-hydroxyethyl-2-methylaniline with o-toluidine (B26562) in the presence of a tin/activated carbon catalyst. chemicalbook.com

Direct C-H functionalization offers a more atom-economical approach. While direct functionalization of the indole C7 position is challenging, iridium-catalyzed borylation of 2-substituted indoles can selectively introduce a boryl group at C7, which can then be used in cross-coupling reactions to install a methyl group. acs.org This method is significant as it works on N-unprotected indoles. acs.org

| Starting Material | Reagents | Product | Key Aspect | Reference |

| 2,6-dimethylformanilide | Potassium ethoxide | 7-Methylindole | Classic cyclization | wikipedia.org |

| N-hydroxyethyl-2-methylaniline | o-Toluidine, Sn/C catalyst | 7-Methylindole | Catalytic cyclization | chemicalbook.com |

| 2-Substituted Indole | HBPin, Ir-catalyst | 7-Borylated Indole | Direct C-H functionalization | acs.org |

Construction of the 2,3-Diphenyl Substituents

The installation of two phenyl groups at the C2 and C3 positions of the indole nucleus is a defining feature of the target molecule. A common method to achieve this is through the Fischer indole synthesis, using a ketone with two phenyl groups adjacent to the carbonyl, such as deoxybenzoin (B349326) (1,2-diphenylethan-1-one), and a suitably substituted phenylhydrazine. A metal-free variant using polyphosphoric acid (PPA) allows for the reaction between simple alkynes like diphenylacetylene and arylhydrazines to form 2,3-diphenylindoles. mdpi.com

Another strategy involves the condensation of o-phenylenediamine (B120857) with benzil, which is a common method for synthesizing 2,3-diphenylquinoxaline, but variations can lead to indole structures. youtube.com Vilsmeier-Haack formylation of a 2,3-diphenylindole can be used to further functionalize the ring, for example at the C6 position in 5-bromo-2,3-diphenylindole. scispace.com

| Reaction Type | Key Reagents | Product | Reference |

| Fischer Indole Synthesis | Deoxybenzoin, Phenylhydrazine | 2,3-Diphenylindole | brieflands.com |

| Tandem Hydroamination–Cyclization | Diphenylacetylene, Arylhydrazine, PPA | 2,3-Diphenylindole | mdpi.com |

| Vilsmeier-Haack Formylation | 5-Bromo-2,3-diphenylindole, DMF, POCl₃ | 6-Formyl-5-bromo-2,3-diphenylindole | scispace.com |

N-1 Functionalization and Derivatization

The nitrogen atom at position 1 of the indole ring is a common site for further functionalization, which can be used to modulate the electronic properties and biological activity of the molecule. The N-H proton is weakly acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile.

For instance, N-alkylation or N-arylation can be achieved under various conditions. Palladium-catalyzed reactions are often employed for N-arylation. The N-tosyl group is a common protecting group for the indole nitrogen, which can be introduced and later removed. For example, 2-sulfenylindoles can be de-N-tosylated using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF. acs.org Aromatic Pummerer-type reactions can be used to introduce functional groups at C3, which can be influenced by the substituent at the N1 position. rsc.org These N-functionalization strategies provide access to a wide array of derivatives of the core this compound structure, enabling the exploration of structure-activity relationships. The use of flow chemistry can also enhance the efficiency and scalability of these derivatization reactions. researchgate.net

Reactivity and Chemical Transformations of 7 Methyl 2,3 Diphenyl 1h Indole

Electrophilic Substitution Reactions on the Indole (B1671886) Ring System

The indole ring system is π-excessive, rendering it highly reactive towards electrophiles. bhu.ac.in Electrophilic substitution is the most common reaction type for indoles, with a reaction rate approximately 10¹³ times greater than that of benzene (B151609). pearson.com The preferred site for electrophilic attack on the indole ring is the C-3 position. This preference is attributed to the greater stability of the resulting cationic intermediate, where the positive charge can be delocalized by the nitrogen atom's lone pair of electrons without disrupting the aromaticity of the benzene ring. bhu.ac.in If the C-3 position is already substituted, as in the case of 7-methyl-2,3-diphenyl-1H-indole, electrophilic substitution typically occurs at the C-2 position. bhu.ac.in Should both C-2 and C-3 be occupied, the electrophile will attack the C-6 position. bhu.ac.in

The reactivity of the indole nucleus can be influenced by the reaction conditions. For instance, acid-induced reactions of indoles often proceed beyond the initial electrophilic substitution due to the instability of the intermediate indolyl carbinols. niscpr.res.in The use of milder catalysts, such as montmorillonite (B579905) clay K-10, can prevent further reactions and lead to the isolation of the initial substitution products. niscpr.res.in

A variety of electrophiles can be used in these substitution reactions, including:

Halogens: For halogenation reactions. researchgate.net

Aldehydes and Ketones: In Friedel-Crafts type reactions. nih.gov

Alkyl and Acyl Halides: For alkylation and acylation. bhu.ac.inresearchgate.net

Michael Acceptors: Such as α,β-unsaturated ketones and nitriles. bhu.ac.in

Selective Functionalization at Indole Core Positions (C-2, C-3, C-7)

The selective functionalization of the indole core at specific positions is crucial for the synthesis of complex molecules with desired biological activities.

C-2 Functionalization: When the C-3 position is blocked, functionalization at the C-2 position becomes favorable. bhu.ac.in This can be achieved through various methods, including directed metalation. C-metalation of N-substituted indoles, where the acidic N-H proton is replaced by a protecting group, allows for lithiation at the C-2 position. The resulting 2-lithiated indoles can then react with a range of electrophiles to introduce substituents at this position. bhu.ac.in Palladium-catalyzed reactions have also been developed for the C-2 arylation of indoles. researchgate.net

C-3 Functionalization: The C-3 position is the most nucleophilic and readily undergoes electrophilic substitution. researchgate.netnih.gov A wide array of C-3 functionalization methods have been developed, including the introduction of alkyl, acyl, and other functional groups. rsc.org For instance, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid like boron trifluoride diethyl etherate can be used for the regioselective introduction of a nitrile group at the C-3 position. mdpi.com

C-7 Functionalization: Direct functionalization at the C-7 position of the indole ring is more challenging compared to the C-2 and C-3 positions due to the lower inherent reactivity of this position. rsc.org However, methods have been developed to achieve this, often involving directed metalation or transition-metal-catalyzed C-H activation. rsc.org The Bartoli indole synthesis, for example, utilizes ortho-substituted nitrobenzenes to produce 7-substituted indoles. bhu.ac.in

Oxidation and Reduction Chemistry of the Indole Framework

The indole framework can undergo both oxidation and reduction reactions, leading to a variety of transformed products.

Electrochemical Oxidation Potentials and Radical Cation Formation

The electrochemical oxidation of indoles has been a subject of study. Simple indoles can be electrochemically oxidized, often leading to polymerization. researchgate.netresearchgate.net The oxidation potentials of methylindoles are generally lower than that of the parent indole. For instance, 2- and 3-methylindoles have oxidation potentials of approximately +0.65 V versus Ag/Ag+, while 1-methylindole (B147185) has a potential of +0.8 V. researchgate.net The primary site of oxidation is believed to be the heterocyclic double bond, which can be followed by deprotonation at the N-H position. researchgate.net

The oxidation of substituted indoles can lead to the formation of radical cations. For example, the dissolution of bis(pentamethylphenyl)methane in trifluoroacetic acid results in the formation of the radical cation of 1,2,3,4,5,6,7,8-octamethylanthracene. rsc.org These radical cation intermediates can be highly reactive and participate in subsequent chemical transformations.

Derivatization Strategies for Expanding the Chemical Space of this compound

The derivatization of the this compound scaffold is a key strategy for exploring and expanding its chemical space, potentially leading to the discovery of new compounds with interesting properties. This can be achieved by leveraging the reactivity of the indole core and the installed functional groups.

Further Electrophilic Substitution: The existing phenyl groups and the indole nucleus itself can undergo further electrophilic substitution reactions, introducing additional functional groups onto the molecule.

Modification of the Methyl Group: The methyl group at the C-7 position can be a handle for further chemical modifications, such as halogenation followed by nucleophilic substitution.

N-Substitution: The N-H proton of the indole is acidic and can be removed by a base to form an N-anion. bhu.ac.in This anion can then react with various electrophiles to introduce substituents at the nitrogen atom, a common strategy in indole chemistry. bhu.ac.in

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions can be applied to halogenated derivatives of this compound to introduce a wide variety of substituents.

By employing these and other synthetic strategies, a diverse library of derivatives based on the this compound core can be generated, facilitating the exploration of its structure-activity relationships.

Applications in Materials Science and Catalysis

Role as Versatile Building Blocks in Complex Organic Synthesis

The indole (B1671886) ring system is a fundamental building block in organic synthesis due to its unique electronic properties and reactivity, particularly at the C3 position. Chemists utilize indole derivatives as precursors for constructing more complex molecules, including alkaloids and pharmaceutical agents.

However, a review of available research literature did not yield specific examples or detailed studies where 7-methyl-2,3-diphenyl-1H-indole is explicitly used as a foundational building block for the synthesis of more complex organic structures. While general methods for indole functionalization are well-established, dedicated studies detailing the synthetic utility of this specific compound are not readily found.

Potential in Materials Science Applications

The incorporation of aromatic and heterocyclic compounds into materials can impart desirable electronic and photophysical properties. Indole derivatives, in general, have been explored for such purposes.

Integration into Polymer and Coating Systems

There is no specific information available in the surveyed literature regarding the integration of this compound into polymer backbones or its use as an additive in coating formulations.

Exploration in Organic Electronic Devices

The electron-rich nature of the indole nucleus makes it a candidate for use in organic electronics. However, searches for the application of this compound in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic solar cells did not return any specific research findings.

Indole-Based Organic Catalysis (Organocatalysis)

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The indole framework has been used to design novel organocatalysts.

Design and Synthesis of Indole-Core Organocatalysts

While the design of catalysts based on the indole scaffold is an active area of research, there are no available studies detailing the specific design and synthesis of organocatalysts where this compound serves as the core structure.

Catalytic Activity in Electrophilic Halogenation Reactions

Consistent with the lack of information on its use in catalyst design, no research could be found that investigates or reports the catalytic activity of this compound or its derivatives in promoting electrophilic halogenation reactions.

Application in Electrooxidation Processes (e.g., Glucose Electrooxidation)

While direct studies on the electrooxidation of this compound are not extensively documented in the reviewed literature, the electrochemical behavior of substituted indoles provides a strong basis for its potential applications in this field. The electrochemical oxidation of indole derivatives has been a subject of significant research, often leading to the formation of valuable oxidized products or the generation of electroactive polymers.

The electrooxidation of 3-substituted indoles has been reported to yield corresponding 2-oxindoles. rsc.orgbohrium.com This transformation is considered a more environmentally friendly and straightforward alternative to traditional chemical oxidation methods, which often require stoichiometric amounts of potentially hazardous oxidants. bohrium.com The process can be mediated by electrochemically generated species, such as bromine (Br₂) from the oxidation of bromide salts, which then reacts with the indole to form the oxindole (B195798) after hydrolysis. rsc.org Given the presence of substituents at the 2 and 3 positions in this compound, its electrochemical oxidation might proceed through different pathways, potentially involving the formation of radical cations and subsequent coupling reactions.

The electrochemical oxidation of various 5-substituted indoles has been shown to produce redox-active films on platinum electrodes. ed.ac.uk These films are proposed to consist of cyclic trimers, and the redox potential of these trimers can be controlled by the nature of the substituent on the indole ring. ed.ac.uk This suggests that a polymer film with specific redox properties could potentially be formed from this compound, which could have applications in sensor technology or as a modified electrode surface.

In the context of glucose electrooxidation, which is a critical reaction in the development of glucose biofuel cells and sensors, indole derivatives have been explored. While direct participation of this compound has not been reported, some indole carboxylic acid derivatives have been studied for their effects on carbohydrate metabolism, indicating an interaction with biological glucose pathways. nih.gov The potential for indole-based polymers to act as matrices for immobilizing glucose oxidase or as electrocatalysts for glucose oxidation is an area of active research. The electron-rich nature of the indole nucleus, which can be tuned by substituents like the methyl and phenyl groups in this compound, could facilitate electron transfer processes essential for electrocatalysis.

Table 1: Electrochemical Oxidation of Substituted Indoles

| Indole Derivative | Oxidation Product/Process | Key Findings |

|---|---|---|

| 3-Substituted Indoles | 2-Oxindoles | Electrochemical oxidation in the presence of KBr is a straightforward method for synthesis. The reaction proceeds via electrochemically generated Br₂. rsc.orgbohrium.comrsc.org |

| 5-Substituted Indoles | Redox-Active Polymer Films (Cyclic Trimers) | The redox potential of the resulting trimer film can be tuned by the substituent on the indole ring. ed.ac.uk |

| N-H and N-Alkyl Indoles | 3-Trifluoropropionyloxylated Indoles and Oxindoles | The product depends on the nature of the substituent on the nitrogen atom. researchgate.net |

Coordination Chemistry: Indole Derivatives as Ligands for Metal Complexes

The field of coordination chemistry has seen a significant interest in indole derivatives as ligands for the formation of metal complexes. researchgate.net The indole nucleus possesses both a nitrogen atom in the pyrrole (B145914) ring and a π-electron-rich system, offering multiple potential binding sites for metal ions. researchgate.net While specific studies detailing the coordination of this compound are limited, the extensive research on other substituted indoles provides a framework for understanding its potential as a ligand.

Indole derivatives can act as monodentate, bidentate, or even tridentate ligands, depending on the nature and position of substituent groups. nih.govpreprints.org The nitrogen atom of the indole ring can coordinate to a metal center, and this interaction can significantly alter the chemical, physical, and biological properties of the indole moiety. researchgate.net For instance, the binding of a transition metal to the indole nitrogen can influence its catalytic activity and photo-optical properties. researchgate.net

The steric bulk of the phenyl groups at the C2 and C3 positions in this compound would likely play a crucial role in its coordination behavior. This steric hindrance might favor the formation of complexes with specific geometries and coordination numbers. Research on 2,3-diphenyl-1H-indole has highlighted the impact of these bulky substituents on its reactivity.

Numerous metal complexes with various substituted indole ligands have been synthesized and characterized, exhibiting a wide range of applications, including in catalysis and medicine. nih.govbohrium.comnih.gov For example, ruthenium(II) complexes with N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles have been prepared and investigated. nih.gov Similarly, manganese(II) complexes with bidentate ligands derived from isatin (B1672199) (1H-indole-2,3-dione) have been reported. nih.gov These examples underscore the versatility of the indole scaffold in coordination chemistry. The presence of the methyl group at the 7-position of this compound could also influence its electronic properties and, consequently, its interaction with metal ions.

Table 2: Examples of Metal Complexes with Indole-Based Ligands

| Ligand | Metal Ion | Complex Type/Geometry |

|---|---|---|

| N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles | Ruthenium(II) | Piano-stool complexes nih.gov |

| (E)-2-(1H-indol-3-yldiazenyl)thiazole | Cobalt(II), Nickel(II), Copper(II) | Octahedral nih.gov |

| (E)-2-(1H-indol-3-yldiazenyl)thiazole | Palladium(II) | Square-planar nih.gov |

| 2-(5-fluoro-2-dihydro-2-oxo-1H-indol-3-ylidene)hydrazinecarboxamide | Manganese(II) | Bidentate ligand complex nih.gov |

| Indole-3-butyric hydrazide derivatives | Diorganotin(IV) | Pentacoordinated nih.gov |

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of polysubstituted indoles often involves multi-step procedures that can be resource-intensive. A primary goal for future research is the development of more efficient and environmentally benign synthetic routes. Classical methods like the Fischer indole (B1671886) synthesis, while foundational, often require harsh acidic conditions and may use potentially toxic reagents like aryl hydrazines. rsc.orgacs.org

Modern synthetic chemistry is moving towards methodologies that offer high atom economy, reduce waste, and utilize greener solvents and catalysts. acs.org Key areas for future development include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single operation to form a complex product, are highly desirable. acs.orgrsc.org Developing novel MCRs for the de novo assembly of the indole core from simple, readily available precursors could significantly streamline the synthesis of derivatives like 7-methyl-2,3-diphenyl-1H-indole. rsc.orgrsc.org Recent successes in creating densely functionalized indoles and related pyrroles through catalyst-free, one-pot operations highlight the promise of this approach. acs.orgacs.org

Catalyst Innovation: The exploration of novel catalytic systems is crucial. This includes moving away from expensive or toxic metal catalysts towards more sustainable alternatives. rsc.orgrsc.org Electrocatalytic methods, which use electricity to drive reactions and avoid the need for chemical oxidants, represent an efficient and green approach for creating substituted indoles. organic-chemistry.org

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful strategy that avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. Future work will likely focus on developing regioselective C-H activation/functionalization methods applicable to complex indole scaffolds.

The overarching aim is to create synthetic pathways that are not only high-yielding but also safer, more cost-effective, and aligned with the principles of sustainable chemistry. acs.org

Advanced Spectroscopic and Computational Techniques for Deeper Structural and Electronic Insights

A comprehensive understanding of the three-dimensional structure and electronic properties of this compound is fundamental to predicting its behavior and designing new applications. While standard techniques like NMR and mass spectrometry are routine, future research will benefit from the application of more advanced methods.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are powerful for elucidating complex structures and connectivity within molecules. tetratek.com.tr Applying these to highly substituted indoles can confirm substitution patterns and reveal subtle conformational details arising from steric interactions between the bulky phenyl and methyl groups.

Transient Absorption Spectroscopy: To understand the behavior of these molecules in excited states, time-resolved transient absorption spectroscopy can be employed. This technique allows for the study of short-lived intermediates, such as radical cations, which are crucial in many chemical reactions. acs.org

Computational Chemistry: Density Functional Theory (DFT) calculations have become indispensable for complementing experimental data. acs.org Future computational studies on this compound could:

Predict its geometric and electronic structure with high accuracy.

Simulate spectroscopic data (e.g., NMR, UV-vis) to aid in experimental characterization.

Map out electron density and electrostatic potential to predict sites of reactivity. rsc.org

Model reaction pathways and transition states to rationalize observed reactivity and guide the design of new reactions.

The synergy between advanced spectroscopic experiments and high-level computational modeling will provide an unprecedented level of detail about the structural and electronic landscape of this and related indole derivatives.

Further Elucidation of Structure-Reactivity Relationships in Highly Substituted Indoles

The chemical reactivity of the indole ring is well-established, with the C3 position being highly nucleophilic and prone to electrophilic attack. youtube.comyoutube.com However, in a heavily substituted compound like this compound, this inherent reactivity is significantly modulated by the substituents.

Future research should systematically investigate these structure-reactivity relationships:

Steric Effects: The two large phenyl groups at the C2 and C3 positions create significant steric hindrance, which can block or alter the preferred sites of reaction. The 7-methyl group further influences the accessibility of the nitrogen atom and the adjacent C6 position. Quantifying these steric effects is essential for predicting and controlling the outcomes of reactions.

Electronic Effects: The phenyl groups also exert electronic effects on the indole core. Understanding how they influence the electron density distribution across the ring system is key to explaining its reactivity. rsc.org For instance, the nucleophilicity of the C3 position is expected to be different compared to an unsubstituted indole.

Migration Reactions: Studies have shown that substituents on the indole ring can migrate under certain conditions, such as in the presence of strong acids. jst.go.jp Investigating the potential for 1,2-migration of the phenyl groups in this compound could reveal pathways to novel, rearranged indole scaffolds that are otherwise difficult to synthesize. jst.go.jp

By systematically modifying the substitution pattern and studying the resulting changes in reactivity, a clearer and more predictive model for the chemical behavior of highly substituted indoles can be developed. youtube.com

Expanding Non-Biological Applications in Emerging Technologies and Functional Materials

While indole derivatives are widely known for their biological activity, their unique electronic and structural properties make them attractive candidates for applications in materials science and technology. rsc.orgacs.org Future research on this compound and its analogues should actively explore these non-biological avenues.

Potential areas of application include:

Organic Electronics: The π-conjugated system of the indole core, extended by the two phenyl rings, suggests potential for use in organic electronic devices. Derivatives could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic solar cells.

Functional Dyes and Sensors: The indole scaffold can be chemically modified to create molecules that respond to external stimuli (e.g., light, ions, pH changes). This could lead to the development of novel fluorescent probes, chemical sensors, or photochromic materials.

Building Blocks for Advanced Materials: The rigid, polyaromatic structure of this compound makes it a compelling building block for constructing larger, well-defined molecular architectures or polymers with tailored properties for specific technological applications. nih.gov

The exploration of these applications is currently less developed compared to the medicinal chemistry aspects of indoles, representing a significant frontier for discovery and innovation.

Q & A

Q. What are the common synthetic routes for 7-methyl-2,3-diphenyl-1H-indole, and how can reaction conditions be optimized?

The compound can be synthesized via transition-metal-mediated cross-coupling reactions, such as Pd- or Rh-catalyzed methodologies, as demonstrated for structurally similar 2,3-diarylindoles. Key steps include aryl halide activation, Suzuki-Miyaura couplings, or cyclization of nitrobenzyl bromide intermediates . Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄), temperature (80–120°C), and solvent polarity (e.g., DMF or THF). Monitoring by TLC and purification via flash chromatography (cyclohexane/EtOAc gradients) ensures yield improvement .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm) to confirm substitution patterns .

- Mass spectrometry (EI/ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 300–320) .

- X-ray crystallography : Resolve ambiguities in regiochemistry using SHELXL for refinement and OLEX2 for structure visualization .

Q. What safety protocols are recommended for handling this compound in the lab?

Follow hazard codes H303+H313+H333 (harmful if inhaled, in contact with skin, or swallowed). Use PPE (gloves, goggles), work in a fume hood, and store waste separately for professional disposal .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray results) be resolved during structural elucidation?

Employ iterative validation:

- Cross-check NMR assignments with DEPT/HSQC to confirm carbon environments .

- Refine X-ray data using SHELXL (e.g., R-factor < 0.05) and validate hydrogen bonding/stacking interactions via OLEX2 .

- Reconcile discrepancies by re-examining sample purity (HPLC) or considering dynamic effects (e.g., tautomerism) .

Q. What strategies improve crystallization of this compound for diffraction studies?

Q. How do substituents (methyl, phenyl) influence the compound’s bioactivity, and what SAR studies are applicable?

The methyl group at C7 may enhance metabolic stability, while 2,3-diphenyl motifs are linked to COX-2 inhibition (IC₅₀ ~1–10 µM). SAR studies should compare derivatives via:

Q. What are best practices for sharing crystallographic data while addressing privacy/ethical concerns in collaborative research?

Adopt FAIR principles:

- Deposit raw data in repositories (e.g., Cambridge Structural Database) with embargo options.

- Use anonymized identifiers for sensitive datasets and comply with GDPR for human-derived data .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.